1-[3-(2-Furyl)phenyl]ethanone
Description
Contextualization within Furan (B31954) and Acetophenone (B1666503) Chemistry
Furan and its derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in biologically active natural products and pharmaceuticals. ekb.egscispace.com The furan ring system is a fundamental component in numerous compounds with applications ranging from cardiovascular to antimicrobial agents. scispace.com On the other hand, acetophenone and its derivatives are key building blocks in organic synthesis, often serving as precursors for a wide array of more complex molecules, including many with pharmacological relevance.
The compound 1-[3-(2-Furyl)phenyl]ethanone uniquely combines these two important chemical motifs. The furan moiety, being an electron-rich aromatic system, can influence the reactivity of the attached phenyl ring. nih.gov Conversely, the acetyl group on the phenyl ring is an electron-withdrawing group that can be chemically transformed in numerous ways, such as through oxidation, reduction, or condensation reactions. smolecule.com This combination of functional groups within a single molecule provides a platform for diverse chemical transformations.
Significance of Substituted Phenyl-Ethanone Frameworks in Contemporary Organic Synthesis
Substituted phenyl-ethanone frameworks are of paramount importance in modern organic synthesis. They serve as versatile intermediates for the construction of a wide variety of organic molecules. For instance, the ketone functional group can undergo reactions like the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active compounds. iiarjournals.orgresearchgate.net
The synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and natural products, often utilizes cross-coupling reactions. mdpi.com Palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and have been successfully applied to furan-containing substrates. thieme-connect.comthieme-connect.comresearchgate.netrsc.org The presence of the furan ring in this compound makes it a suitable candidate for such cross-coupling strategies, allowing for the synthesis of more complex and potentially bioactive molecules. thieme-connect.comresearchgate.net
Identification of Key Research Avenues for this compound Exploration
The unique structure of this compound suggests several promising areas for future research. A primary avenue is the development and optimization of its synthesis. While general methods for creating similar structures exist, such as Suzuki coupling to form the aryl-furan bond, specific and efficient routes to this compound itself are a key area of investigation. thieme-connect.comthieme-connect.com
Another significant research direction is the exploration of its chemical reactivity. The interplay between the furan ring and the acetylphenyl group could lead to novel transformations and the synthesis of new classes of compounds. For example, reactions targeting the furan ring, the acetyl group, or the phenyl ring could be investigated to create a library of derivatives.
Furthermore, the photophysical properties of this compound and its derivatives are of interest. The combination of furan and phenyl rings can lead to interesting electronic properties, and the introduction of different substituents could tune these properties for applications in materials science, such as in the development of fluorescent probes or organic semiconductors. chemrxiv.orgacs.orgacs.org
Finally, while this article does not delve into biological activity, a logical extension of the chemical research would be to screen the synthesized derivatives for potential pharmacological applications, given the known bioactivity of many furan and acetophenone derivatives. ekb.egscispace.comresearchgate.net
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context, the following table presents some physicochemical properties of related furan and ethanone (B97240) compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-(Furan-2-yl)ethanone | 1192-62-7 | C6H6O2 | 110.11 | 67°C (10 torr) |
| Ethanone, 1-(2-furanyl)-2-hydroxy-2-phenyl- | 36715-43-2 | C12H10O3 | 202.21 | 357.2°C at 760mmHg chemsrc.com |
| 1-[5-(2-Furanylmethyl)-2-furanyl]ethanone | 52805-84-2 | C11H10O3 | 190.20 | Not Available chemeo.com |
| 1-{4-[5-(4-Acetylphenyl)-3,4-dichloro-2-furyl]phenyl}ethanone | Not Available | C20H14Cl2O3 | 389.23 | Not Available sigmaaldrich.com |
Interactive Data Table: Synthetic Methods for Furan Derivatives
The synthesis of furan derivatives can be achieved through various methods. The table below summarizes some common approaches.
| Reaction Type | Description | Key Reagents/Catalysts |
| Paal-Knorr Furan Synthesis | Dehydration of 1,4-dicarbonyl compounds. | P2O5, H2SO4 derpharmachemica.com |
| Feist-Benary Furan Synthesis | Condensation of an α-halo ketone with a β-keto ester. | Pyridine (B92270) derpharmachemica.com |
| Suzuki Coupling | Cross-coupling of a furan-boronic acid or halide with an aryl halide or boronic acid. | Palladium catalysts (e.g., Pd(PPh3)4) mdpi.comthieme-connect.comthieme-connect.com |
| Copper-Catalyzed Annulation | Reaction of ketones with alkynes or olefins. | Copper salts (e.g., Cu(II) or Cu(I)) organic-chemistry.orgacs.org |
| Photochemical Synthesis | Irradiation of α,β-acetylenic ketones in alcohols. | UV light sci-hub.se |
Structure
3D Structure
Properties
CAS No. |
10496-53-4 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-[3-(furan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H10O2/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8H,1H3 |
InChI Key |
ZKPXNIUNJHWVOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CO2 |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CO2 |
Other CAS No. |
10496-53-4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Optimization
Strategies for Carbon-Carbon Bond Formation Involving Furyl, Phenyl, and Ethanone (B97240) Moieties
The construction of the 1-[3-(2-Furyl)phenyl]ethanone scaffold relies on the efficient formation of an aryl-furan linkage and the incorporation of an acetyl group onto the phenyl ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between sp2-hybridized carbon atoms, making them highly suitable for synthesizing diaryl systems like this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of the target molecule, one could envision the coupling of 3-acetylphenylboronic acid with 2-bromofuran (B1272941) or, alternatively, 2-furylboronic acid with 3-bromoacetophenone. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Research has demonstrated the successful coupling of various aryl boronate esters with heteroaromatic halides, including those containing a furan (B31954) ring, to generate biaryl and heteroaryl compounds. nih.govmdpi.com The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. mdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira coupling provides a route to aryl-alkynyl compounds, which can then be further transformed. organic-chemistry.orgmdpi.comnih.gov A potential pathway to this compound could involve the coupling of a terminal alkyne with an aryl halide, followed by hydration of the alkyne to form the ketone. For instance, coupling 3-ethynylacetophenone with 2-bromofuran or 2-ethynylfuran (B98707) with 3-bromoacetophenone would yield an intermediate that upon hydration would give the desired product. Palladium catalysts are commonly employed, often in conjunction with a copper(I) co-catalyst. organic-chemistry.orgmdpi.comnih.govnih.gov
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgresearchgate.net The synthesis could proceed via the coupling of a (3-acetylphenyl)zinc halide with 2-bromofuran or a (2-furyl)zinc halide with 3-bromoacetophenone. beilstein-journals.org While highly effective, the preparation and handling of organozinc reagents can be more demanding than for the corresponding boronic acids used in Suzuki-Miyaura coupling. researchgate.net Nickel catalysts can also be employed in Negishi couplings. wikipedia.org
Table 1: Comparison of Cross-Coupling Reactions for Aryl-Furan Linkage
| Coupling Reaction | Organometallic Reagent | Organohalide | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Aryl/Vinyl Halide | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.gov | Potential for side reactions depending on substrate and conditions. mdpi.comresearchgate.net |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Direct formation of C(sp)-C(sp2) bonds, useful for building complex structures. organic-chemistry.orgmdpi.comnih.gov | Requires subsequent hydration step to form ketone, potential for homocoupling of alkynes. |
| Negishi | Organozinc | Aryl/Vinyl Halide | High reactivity, good functional group tolerance. wikipedia.orgresearchgate.net | Moisture-sensitive reagents, preparation of organozinc compounds can be challenging. researchgate.net |
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. google.com In the context of this compound, this could involve the acylation of 3-phenylfuran (B80758) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. evitachem.com However, furan and its derivatives are sensitive to strong acids and can undergo polymerization or ring-opening reactions. pharmaguideline.com Therefore, milder catalysts like boron trifluoride or phosphoric acid are often preferred. google.compharmaguideline.com The regioselectivity of the acylation on the 3-phenylfuran ring would also need to be controlled to favor substitution at the desired position. Research has been conducted on the regioselective Friedel-Crafts acylation of unsymmetrically substituted furan derivatives. crossref.orgresearchgate.netclockss.org
An alternative approach is the Friedel-Crafts acylation of a furan derivative with a substituted benzoyl chloride. For example, the acylation of furan with 3-bromobenzoyl chloride would yield an intermediate that could then undergo a subsequent cross-coupling reaction to introduce the second furan ring.
Modular synthesis allows for the construction of complex molecules from pre-functionalized building blocks, offering flexibility and efficiency. nih.govnih.gov For this compound, a modular approach could involve the synthesis of two key fragments: a functionalized furan and a functionalized phenyl ring, which are then coupled together in a final step. This strategy allows for the independent synthesis and optimization of each fragment. For example, a palladium-catalyzed C-H transformation could enable the synthesis of diaryl ketones from aldehydes and (hetero)aryl halides. researchgate.net Acid-promoted intramolecular decarbonylative coupling reactions have also been explored as a modular approach to the synthesis of diaryl ketones. nih.govfigshare.comacs.org
Condensation reactions, such as the Claisen-Schmidt condensation, can be used to form α,β-unsaturated ketones (chalcones), which can be precursors to the target molecule. chempap.orglmaleidykla.ltresearchgate.netresearchgate.netosti.gov For example, the condensation of 3-acetyl-1-bromobenzene with 2-furaldehyde would produce a chalcone (B49325) intermediate. Subsequent reduction of the double bond and removal of the bromine atom would yield this compound. The base-catalyzed condensation of 1-(2-methyl-2,3-dihydrobenzo[b]furan-5-yl)-1-ethanone with aromatic aldehydes has been reported. lmaleidykla.lt Boric acid can also be used as a catalyst for condensation reactions involving ketones like 1-(2-furyl)-butanone. google.com
Stereochemical Control in Synthetic Routes
While this compound itself is an achiral molecule, the development of stereoselective synthetic routes is crucial for accessing chiral derivatives or for applications where stereoisomeric purity is important.
The synthesis of chiral furan derivatives has been a subject of significant research. benthamscience.com Strategies for achieving stereocontrol include the use of chiral catalysts, chiral auxiliaries, and chemoenzymatic methods.
Enantioselective Catalysis: Asymmetric catalysis provides a direct route to enantiomerically enriched products. For instance, gold-catalyzed asymmetric cycloaddition reactions have been used to synthesize furan-fused bicyclic heterocycles with high diastereo- and enantioselectivity. rsc.orgbohrium.com Organocatalytic asymmetric [3+3] cycloadditions have also been employed for the synthesis of chiral six-membered heterocyclic compounds containing a furan moiety. rsc.org The enantioselective reduction of prochiral ketones is another important transformation, and chiral spiroborate esters have been used as catalysts for this purpose. researchgate.net
Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, controls the formation of a new stereocenter, and is subsequently removed.
Chemoenzymatic Methods: Enzymes can be used as catalysts to perform highly selective transformations. For example, the lipase-mediated kinetic resolution of racemic alcohols or the bioreduction of ketones can provide access to enantiopure building blocks for the synthesis of chiral furan derivatives. researchgate.net
While these methods are not directly applicable to the synthesis of the achiral this compound, they are highly relevant for the synthesis of its chiral analogs, which may have interesting biological activities. For example, the stereoselective synthesis of (±)-ancistrofuran and its stereoisomers has been achieved through the addition of 3-furyl-lithium to a chiral precursor, followed by a series of stereocontrolled transformations. rsc.org
Principles of Sustainable Chemistry in Synthetic Protocol Development
The development of synthetic protocols for compounds like this compound is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical synthesis by minimizing waste, energy consumption, and the use of hazardous materials. numberanalytics.comacs.org
The twelve principles of green chemistry provide a framework for creating more environmentally benign synthetic methods. numberanalytics.comacs.org Key principles applicable to the synthesis of aryl ketones include:
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org Synthetic routes are designed to maximize the incorporation of starting materials into the final product.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric reactions. numberanalytics.com For example, a catalytic hydrogenation to reduce a ketone is 100% atom-economical, whereas a reduction using sodium borohydride (B1222165) is significantly less so. acs.org
Use of Catalysis: Catalytic reagents (as opposed to stoichiometric reagents) are superior because they can be used in small amounts and can be recycled, which reduces waste. numberanalytics.comacs.org The use of heterogeneous catalysts, such as K10 montmorillonite (B579905) or Amberlyst-15, offers advantages like easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable process. researchgate.net
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org The development of continuous flow synthesis methods can contribute to better energy efficiency and safety compared to traditional batch processing. rsc.org
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. In the synthesis of diaryl ketones, the use of the bio-derived "green" solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been explored as an alternative to traditional organic solvents. rsc.org Solvent-free reaction conditions represent an ideal approach. researchgate.net
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org
Applying these principles to the synthesis of this compound could involve developing catalytic Friedel-Crafts acylations using solid acid catalysts that can be recycled, or exploring continuous flow processes that offer better control, safety, and efficiency. numberanalytics.comrsc.org
Advanced Characterization and Structural Elucidation
High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for determining the connectivity and chemical environment of atoms within a molecule.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in a molecule. For 1-[3-(2-Furyl)phenyl]ethanone, the spectrum would be expected to show distinct signals for the methyl protons, as well as the aromatic protons on both the phenyl and furan (B31954) rings. researchgate.net The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the furan ring typically appear in the range of 6.2-7.3 ppm. researchgate.net The methyl protons of the acetyl group would be expected to appear as a singlet, likely around 2.14 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the ketone group, which typically appears at a high chemical shift (around 199 ppm), and the various aromatic carbons of the phenyl and furan rings. researchgate.net Predicted ¹³C NMR data can serve as a useful reference for experimental spectra. np-mrd.org
2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments provide crucial connectivity information.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. princeton.edu It helps in assembling molecular fragments by showing which proton signals are correlated.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. columbia.eduuvic.ca It is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons.
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Number and environment of protons. | Signals for methyl, phenyl, and furan protons. |
| ¹³C NMR | Number and environment of carbons. | Signals for carbonyl, phenyl, and furan carbons. |
| COSY | Proton-proton coupling networks. | Correlations between adjacent aromatic protons. |
| HSQC | Direct carbon-proton correlations. | Links each proton to its directly bonded carbon. |
| HMBC | Long-range carbon-proton correlations. | Connects methyl protons to the carbonyl carbon and aromatic protons to various ring carbons, establishing the overall connectivity. |
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly sensitive to polar bonds. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group would be prominent, typically in the range of 1650-1685 cm⁻¹. researchgate.net The presence of conjugation with the aromatic ring can influence the exact position of this band. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. americanpharmaceuticalreview.comspectroscopyonline.com The carbonyl stretch is also observable in the Raman spectrum. Differences in the vibrational spectra between the solid state and solution can provide insights into conformational changes and intermolecular interactions. americanpharmaceuticalreview.combeilstein-journals.org
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Ketone (C=O) | Stretching | 1650-1685 | 1650-1685 |
| Aromatic C-H | Stretching | > 3000 | > 3000 |
| Aromatic C=C | Stretching | 1400-1600 | 1400-1600 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. scirp.org For this compound (C₁₂H₁₀O₂), the expected monoisotopic mass is approximately 186.0681 g/mol . evitachem.com
In addition to the molecular ion peak, mass spectrometry also reveals fragmentation patterns that can help to confirm the structure. libretexts.org For ketones, a common fragmentation is the cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, this could lead to the loss of a methyl radical (CH₃•) or an acetyl group (CH₃CO•), resulting in characteristic fragment ions.
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information of a molecule in the solid state. pdx.edunih.gov
Determination of Absolute Configuration and Conformation in the Crystalline State
X-ray crystallography can precisely determine the bond lengths, bond angles, and torsion angles within the molecule, revealing its conformation in the crystalline state. researchgate.net For molecules that are chiral, X-ray diffraction can be used to determine the absolute configuration, which describes the spatial arrangement of atoms. utsunomiya-u.ac.jplibretexts.orglibretexts.org While this compound itself is achiral, this technique is crucial for related chiral derivatives. The planarity of the furan and phenyl rings and the dihedral angle between them can be accurately measured. iucr.org
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules are arranged in a crystal lattice held together by various non-covalent interactions. X-ray crystallography allows for the detailed analysis of these interactions. researchgate.net For this compound, potential intermolecular interactions include C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic hydrogens. researchgate.net Furthermore, π-π stacking interactions between the aromatic furan and phenyl rings of adjacent molecules can play a significant role in the crystal packing. iucr.org The analysis of these supramolecular features is crucial for understanding the physical properties of the solid material.
| Interaction Type | Description | Potential in this compound Crystal |
| C-H···O Hydrogen Bonding | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Possible between aromatic C-H groups and the carbonyl oxygen of neighboring molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to occur between the furan and/or phenyl rings of adjacent molecules, influencing crystal packing. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 1-[3-(2-Furyl)phenyl]ethanone. These methods allow for a detailed analysis of the molecule's geometry, energy, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of chemical compounds. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netmdpi.com This optimized structure represents the molecule at its lowest energy state on the potential energy surface.
From the optimized geometry, various energetic parameters can be calculated. These include the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability and thermodynamic properties. Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. derpharmachemica.com For instance, the characteristic C=O stretching vibration of the ketone group and the various C-H and C-C vibrations of the phenyl and furan (B31954) rings can be identified and compared with experimental data. derpharmachemica.comchempap.org
Table 1: Calculated Energetic and Vibrational Parameters for this compound (Exemplary Data)
| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Description |
|---|---|---|
| Total Energy | -688.3 Hartrees | The total electronic energy of the molecule at its optimized geometry. |
| Dipole Moment | 3.15 Debye | A measure of the molecule's overall polarity. |
| C=O Stretching Frequency | 1685 cm-1 | Corresponds to the stretching vibration of the carbonyl group. |
| Aromatic C-H Stretching | 3050-3100 cm-1 | Vibrations of the C-H bonds on the phenyl and furan rings. |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. arxiv.orgfaccts.de This method is particularly valuable for understanding how this compound interacts with light. nih.gov By calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. physchemres.orgresearchgate.net
The analysis of the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insight into the nature of the electronic excitations, for example, whether they are π-π* or n-π* transitions. researchgate.net These theoretical predictions can be compared with experimentally measured UV-Vis spectra to validate the computational model and aid in the interpretation of the experimental data. researchgate.net
Table 2: Predicted Electronic Transitions for this compound (Exemplary Data)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 310 | 0.45 | HOMO → LUMO |
| S0 → S2 | 265 | 0.21 | HOMO-1 → LUMO |
Note: The values in this table are illustrative and would be derived from specific TD-DFT calculations.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.ukmdpi.com By applying the GIAO method within the framework of DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. researchgate.net These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule.
Comparing the calculated chemical shifts with experimentally obtained NMR data serves as a stringent test of the accuracy of the computed molecular structure. mdpi.com Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational dynamics not fully captured in the gas-phase calculations. Nevertheless, GIAO calculations are a powerful tool for assigning NMR signals and confirming the structural integrity of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Exemplary Data)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbon) | 196.5 | 197.2 |
| CH3 (Carbon) | 26.8 | 26.5 |
| CH3 (Proton) | 2.60 | 2.62 |
| Aromatic Protons | 7.4-8.0 | 7.5-8.1 |
Note: The values in this table are illustrative and would be derived from specific GIAO-DFT calculations and compared to experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis and UV-Vis Absorption Prediction
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are particularly useful for exploring the conformational flexibility and the influence of the environment on the properties of this compound.
This compound possesses rotational freedom around the single bonds connecting the phenyl and furan rings, as well as the bond between the phenyl ring and the acetyl group. This flexibility gives rise to multiple possible conformations. researchgate.netnih.gov Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This exploration of conformational space is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and biological activity. nih.gov The simulations can also provide information on the equilibrium between different isomers, such as rotational isomers (rotamers).
The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. sciepub.com Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules. By running simulations in different solvents (e.g., polar and non-polar), it is possible to assess how the solvent affects the conformational equilibrium and the accessibility of reactive sites. For instance, a polar solvent might stabilize a more polar conformer of the molecule. This information is critical for understanding reaction mechanisms and predicting how the molecule will behave in different chemical environments. sciepub.com
Exploration of Conformational Spaces and Isomeric Equilibrium
Investigation of Chemical Reactivity Descriptors
Chemical reactivity descriptors are fundamental in predicting how a molecule will interact with other chemical species. These calculated indices provide a quantitative measure of a molecule's stability and its propensity to act as an electrophile or nucleophile.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. malayajournal.orgacrhem.org A smaller energy gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acrhem.orgresearchgate.net
Theoretical calculations, often performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311+G(d)), are used to determine the energies of these frontier orbitals. acrhem.org For analogous compounds, the HOMO and LUMO energy values provide insight into charge transfer within the molecule. malayajournal.org The distribution of electron density in the HOMO and LUMO indicates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. malayajournal.org
Table 1: Theoretical Frontier Molecular Orbital Energies for Similar Furan-Containing Compounds
| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole (DFT/B3LYP/6-31G(d,p)) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| 3-(2-Furyl)-2-phenylpropenal (DFT/B3LYP/6-31G(d)) | -6.2 | -1.8 | 4.4 | |
| 2′,5′-difluoro-1,1':4′,1′′-terphenyl (a related aromatic system) | -6.35 | -1.33 | 5.02 | researchgate.net |
This table presents data for structurally related compounds to provide a comparative context for the electronic properties of this compound. The exact values for the title compound would require specific computational analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. malayajournal.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. malayajournal.org Green and yellow regions represent areas with near-zero or neutral potential. malayajournal.org
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will be recognized by biological receptors or other reactants. malayajournal.orgresearchgate.net For a molecule like this compound, the MEP surface would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, highlighting its role as a primary site for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings. malayajournal.org Such analysis helps in understanding the molecule's relative polarity and reactivity patterns. malayajournal.org
To further quantify chemical reactivity, a set of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies using conceptual DFT. researchgate.netresearchgate.netredalyc.org These descriptors provide a more nuanced understanding of a molecule's stability and reactive nature. researchgate.net
Ionization Potential (IP) and Electron Affinity (EA) : These are fundamental properties related to the energy required to remove an electron and the energy released when an electron is added, respectively. Within the framework of Koopman's theorem, they can be approximated as IP ≈ -E(HOMO) and EA ≈ -E(LUMO). researchgate.net
Electronegativity (χ) : This is a measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ), where χ = -μ = (IP + EA) / 2. researchgate.netmdpi.com
Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness and low reactivity. acrhem.orgresearchgate.net It is calculated as η = (IP - EA) / 2. researchgate.net Softness is the reciprocal of hardness (S = 1/η) and indicates higher reactivity. researchgate.netmdpi.com
Electrophilicity Index (ω) : This index, introduced by Parr, quantifies the ability of a species to accept electrons. mdpi.com It is defined as ω = μ² / (2η) = (IP + EA)² / (4(IP - EA)). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netresearchgate.net
Local reactivity descriptors, such as the Fukui function, further refine this picture by identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx
Table 2: Calculated Global Reactivity Descriptors for a Related Chalcone (B49325)
| Parameter | Value (eV) |
| E(HOMO) | -6.21 |
| E(LUMO) | -2.54 |
| Ionization Potential (I) | 6.21 |
| Electron Affinity (A) | 2.54 |
| Energy gap (ΔE) | 3.67 |
| Electronegativity (χ) | 4.375 |
| Chemical Potential (μ) | -4.375 |
| Global Hardness (η) | 1.835 |
| Global Softness (S) | 0.545 |
| Global Electrophilicity Index (ω) | 5.21 |
This data is for 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a compound with a similar chalcone-like core, and is provided for illustrative purposes. The values were computed at the B3LYP/6-311+G(d) level of theory. acrhem.org
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
Theoretical Prediction of Specific Optical Properties
Computational methods are also instrumental in predicting the optical properties of molecules, which is vital for the design of new materials for optoelectronic applications.
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a laser. researchgate.net This property is the basis for technologies like frequency doubling and optical switching. mdpi.com At the molecular level, the second-order NLO response is described by the first hyperpolarizability (β). researchgate.net
Organic molecules with large conjugated π-electron systems, often featuring electron donor (D) and electron acceptor (A) groups (a D-π-A structure), are promising candidates for NLO materials due to their potential for large β values. nih.govphyschemres.org The calculation of the static and dynamic first hyperpolarizability is a key step in screening molecules for NLO applications. acrhem.org These calculations are typically performed using quantum chemical methods like DFT (e.g., B3LYP, CAM-B3LYP) or Time-Dependent Hartree-Fock (TDHF). acrhem.orgphyschemres.org The results are often compared to a standard reference material like urea (B33335) to gauge their potential. physchemres.org A small HOMO-LUMO gap is often associated with higher polarizability and, consequently, a larger NLO response. acrhem.org
For this compound, the furan ring can act as a π-donor and the acetyl group as an acceptor, linked by the phenyl ring. Theoretical calculations would be necessary to quantify its first hyperpolarizability and assess its suitability as an NLO material.
Table 3: Calculated First Hyperpolarizability (β) for a Representative NLO Molecule
| Calculation Method | β (x 10⁻³⁰ esu) |
| B3LYP/6-31G | 2.44 |
| BLYP/6-31G | 2.61 |
| B3LYP/6-31+G | 2.83 |
| BLYP/6-31+G | 3.11 |
This data is for 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone, a D-A type molecule, and demonstrates the range of values obtained by different computational methods. physchemres.org The β value for urea is approximately 0.65 x 10⁻³⁰ esu. physchemres.org
Chemical Reactivity and Advanced Derivatization Pathways
Transformations at the Ethanone (B97240) Carbonyl Group
The carbonyl group (C=O) of the ethanone moiety is a primary site for chemical reactions due to its electrophilic carbon and the ability to form enolates. evitachem.comwikipedia.org
The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders it susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity allows for a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone into the corresponding secondary alcohol, 1-[3-(2-furyl)phenyl]ethanol. evitachem.comfiveable.me
This reaction proceeds through the attack of a hydride ion (H⁻) on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol. pressbooks.pub
Condensation reactions represent another major class of transformations for the ethanone group. evitachem.com These reactions typically involve the initial nucleophilic addition of an amine or a related species, followed by dehydration to form a new carbon-nitrogen double bond. For example, reaction with primary amines can yield imines, while reaction with hydroxylamine (B1172632) can produce oximes. Similarly, condensation with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones. evitachem.com These reactions are often catalyzed by acids or bases. researchgate.net
A notable example is the Claisen-Schmidt condensation, where 1-[3-(2-Furyl)phenyl]ethanone can react with aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, also known as chalcones. chempap.org This reaction proceeds via an enolate intermediate, which acts as the nucleophile. researchgate.net
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reactant | Reagent/Conditions | Product Type |
|---|---|---|
| This compound | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| This compound | Primary Amine (R-NH₂) | Imine |
| This compound | Hydroxylamine (NH₂OH) | Oxime |
| This compound | Hydrazine (NH₂NH₂) | Hydrazone |
Beyond simple additions and condensations, the ethanone group can undergo a variety of other functional group interconversions. wikipedia.org For example, the α-methyl group is acidic and can be deprotonated by a strong base to form an enolate. evitachem.com This enolate can then participate in various reactions, such as alkylation or acylation, to introduce new substituents at the α-position.
Oxidation of the methyl group is also possible, although it can be challenging without affecting the other aromatic rings. More commonly, the entire acetyl group can be transformed. For instance, the Baeyer-Villiger oxidation, using a peroxy acid, could potentially convert the ketone into an ester, 1-[3-(2-furyl)phenyl] acetate.
Another significant modification involves the conversion of the acetyl group into other functional groups, a process known as functional group interconversion (FGI). ias.ac.in For example, the corresponding alcohol obtained from reduction can be further converted into an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.me
Nucleophilic Addition and Condensation Reactions
Reactions Involving the Furan (B31954) and Phenyl Moieties
Both the furan and phenyl rings are aromatic and can undergo substitution reactions. The nature of these reactions is influenced by the electronic properties of the substituents on each ring.
The furan ring is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. evitachem.com The acetylphenyl group attached to the furan ring will influence the regioselectivity of electrophilic attack. Electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts acylation can be expected to occur on the furan ring, likely at the position furthest from the existing substituent to minimize steric hindrance. researchgate.netlumenlearning.com
The phenyl ring, being substituted with an acetyl group (an electron-withdrawing group), is deactivated towards electrophilic aromatic substitution. minia.edu.eg Any further electrophilic substitution on the phenyl ring would be directed to the meta position relative to the acetyl group. ias.ac.in
Nucleophilic aromatic substitution (SNAr) on either ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. wikipedia.orgmasterorganicchemistry.com For this compound itself, SNAr is not a highly favored pathway under standard conditions. However, if a suitable leaving group, such as a halogen, were introduced onto either the furan or phenyl ring, particularly in a position activated by an electron-withdrawing group, nucleophilic substitution could become a viable reaction pathway. pressbooks.publibretexts.org
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to derivatives of this compound. eie.grustc.edu.cn To utilize this chemistry, the parent compound would first need to be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate, on either the phenyl or furan ring.
Once halogenated, these derivatives can participate in a variety of coupling reactions. For example, a Suzuki coupling with a boronic acid, a Heck coupling with an alkene, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination with an amine can be employed to introduce a wide range of substituents. eie.grustc.edu.cn These reactions are typically catalyzed by palladium or nickel complexes. researchgate.net
Table 2: Potential Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives
| Coupling Reaction | Reactant Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Palladium | C-C |
| Heck Coupling | Alkene (R-CH=CH₂) | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium | C-N |
Electrophilic and Nucleophilic Aromatic Substitutions
Cycloaddition Reactions and Heterocycle Formation
The furan ring in this compound can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. chim.it This reaction involves the furan ring reacting with a dienophile, typically an electron-deficient alkene or alkyne, to form a bicyclic adduct. The reaction can lead to the formation of complex polycyclic structures.
Furthermore, the versatile functional groups of this compound and its derivatives can serve as starting points for the synthesis of various heterocyclic systems. For example, the chalcones derived from condensation reactions can be used to synthesize pyrazolines, isoxazoles, and other five- or six-membered heterocycles through reactions with appropriate binucleophiles. researchgate.net For instance, reaction of a chalcone (B49325) with hydrazine can yield a pyrazoline. The ethanone group itself can be a precursor for the formation of heterocycles like pyrimidines or pyridines through condensation with suitable reagents. clockss.org The synthesis of various triazole and other heterocyclic derivatives from precursors containing a furyl group has been documented, highlighting the potential of this compound as a scaffold for generating diverse heterocyclic libraries. mdpi.comuobaghdad.edu.iq
Synthesis of Fused or Annulated Heterocyclic Systems
The structure of this compound provides a foundation for the synthesis of fused heterocyclic systems, where new rings are built onto the existing phenyl or furan rings. These annulation reactions often exploit the reactivity of the ketone functional group in concert with ortho-substituents or through intramolecular cyclization strategies. acs.orgnih.govacs.org
One prominent strategy for constructing benzo-fused heterocycles involves the intramolecular arylation of ketone enolates. acs.orgacs.org In a typical synthetic approach, the this compound would first undergo modification to introduce a tethered haloarene. This modified substrate can then participate in a photostimulated SRN1 reaction, where the enolate anion, generated from the acetyl group, attacks the haloarene intramolecularly to form a new α-aryl ketone bond, leading to the formation of a fused ring system. The size of the newly fused ring—be it six, seven, eight, or nine-membered—can be controlled by the length and nature of the tether. acs.org
Another approach to fused systems is through cascade reactions. For instance, a rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime from this compound, followed by cyclization with an internal alkyne, can lead to the rapid assembly of fused pyridine (B92270) heterocycles like γ-carbolines, furo[2,3-c]pyridines, and thieno[2,3-c]pyridines. organic-chemistry.org This method is highly efficient and offers a direct route to complex fused structures from simple starting materials.
The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies.
| Starting Material Modification | Reaction Type | Resulting Fused System |
| Introduction of a tethered haloarene | Intramolecular SRN1 reaction of ketone enolate | Benzo-fused N-, O-, or S-heterocycles (e.g., Dihydrodibenzofuran derivatives) |
| In-situ formation of oxime | Rhodium(III)-catalyzed C-H activation and annulation with alkynes | Fused pyridines (e.g., Furo[2,3-c]pyridine derivatives) |
| Condensation with 2-aminobenzaldehydes | Friedländer Annulation | Substituted Quinolines |
Creation of Diverse Nitrogen- and Oxygen-Containing Heterocyclic Scaffolds
The acetyl group of this compound is a key functional handle for the construction of a variety of non-fused five- and six-membered heterocyclic rings, including pyrazoles, triazoles, pyrimidines, quinolones, and imidazoline (B1206853) oxides. These reactions typically involve condensation of the ketone with a suitable binucleophilic reagent.
Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their equivalents is a well-established transformation. A common method involves the condensation of an acetophenone (B1666503) with a hydrazine derivative. rjptonline.orgacs.org For this compound, this would typically involve a two-step process. First, an aldol (B89426) condensation with an appropriate aldehyde would yield a chalcone intermediate. Subsequent reaction of this α,β-unsaturated ketone with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, would lead to the cyclization and formation of a 3,5-disubstituted pyrazole, where one of the substituents is the 3-(2-furyl)phenyl group. rjptonline.orgacs.org Alternatively, direct reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminone, which then readily cyclizes with hydrazine. galchimia.com
Triazoles: The construction of 1,2,3-triazoles can be achieved via copper-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govmdpi.com To utilize this compound in this context, it would first be converted into an alkyne or an azide (B81097). For example, O-propargylation of a hydroxylated analogue of the starting ketone would introduce the necessary alkyne functionality. This propargylated intermediate can then undergo a [3+2] cycloaddition with an organic azide in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole derivative. nih.gov The synthesis of 1,2,4-triazoles can be accomplished by reacting the ketone with a mixture of DMF-DMA and a polyfunctionalized triazole precursor in phosphoric acid. thieme-connect.com
Pyrimidines: Pyrimidine rings can be synthesized from acetophenones through various multicomponent reactions. One common approach is the Biginelli reaction, although this typically uses β-ketoesters rather than simple ketones. nih.govorganic-chemistry.orgnih.govbeilstein-journals.org A more direct route involves the condensation of the acetophenone with an aldehyde and a source of ammonia, such as ammonium (B1175870) acetate, often catalyzed by a metal salt. researchgate.netwjarr.comacs.org For example, this compound could react with an aldehyde and guanidine (B92328) hydrochloride in the presence of an oxidizing agent to form a 2-aminopyrimidine (B69317) derivative. researchgate.net Another method involves the reaction of the ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amidine in the presence of an iron(II) complex. organic-chemistry.org
Quinolones: The synthesis of 4-quinolones can be achieved through several methods starting from aryl ketones. nih.govacs.orgorganic-chemistry.orgresearchgate.netqeios.com A transition-metal-free approach involves the intramolecular oxidative Mannich reaction of N-arylmethyl-2-aminophenyl ketones. nih.govacs.org To apply this to this compound, it would first need to be functionalized to introduce an N-arylmethyl-2-amino group on the phenyl ring. Subsequent treatment with an oxidant like TEMPO and a base such as potassium tert-butoxide would induce cyclization to form the 4-quinolone ring. nih.govacs.org Another strategy is the tandem amination of o-chloroaryl acetylenic ketones with alkyl amines, which would require significant pre-functionalization of the starting material. organic-chemistry.org
Imidazoline Oxides: The synthesis of imidazoline oxides and related imidazoles often proceeds through α-haloketone intermediates. globaljournals.orgjetir.orgresearchgate.netresearchgate.netslideshare.net The first step would be the α-bromination of this compound. The resulting α-bromo ketone can then be reacted with an amidine to form an imidazole (B134444) ring. researchgate.net For the synthesis of 3-imidazoline 3-oxides, the α-bromo ketone is first converted to its oxime. Reaction of this α-bromo oxime with an aromatic amine and an aldehyde in a one-pot procedure yields the desired 4-furyl substituted 3-imidazoline 3-oxide. acs.org
The following table summarizes the synthesis of these heterocyclic scaffolds from this compound, highlighting the key reagents and reaction types.
| Target Heterocycle | Key Reagents | Reaction Type |
| Pyrazole | Hydrazine hydrate, Aldehyde (for chalcone formation) | Condensation, Cyclization |
| 1,2,3-Triazole | Propargyl bromide (for alkyne synthesis), Organic azide, Cu(I) catalyst | O-propargylation, Azide-alkyne cycloaddition |
| Pyrimidine | Aldehyde, Guanidine hydrochloride | Condensation, Cyclization |
| Quinolone | N-arylmethyl-2-amino functionalization, TEMPO, KOtBu | Intramolecular oxidative Mannich reaction |
| Imidazoline Oxide | N-Bromosuccinimide, Hydroxylamine, Aromatic amine, Aldehyde | α-Bromination, Oximation, Cyclocondensation |
Catalytic Applications and Mechanistic Research
1-[3-(2-Furyl)phenyl]ethanone as a Substrate in Catalytic Transformations
The ketone group of this compound is a key feature, allowing it to serve as a prochiral substrate in various catalytic reduction reactions to produce the corresponding chiral alcohol, 1-[3-(2-furyl)phenyl]ethanol. This alcohol is a valuable building block for more complex molecules.
The asymmetric hydrogenation of ketones is a fundamental and environmentally benign method for producing optically active secondary alcohols. nih.gov In this context, this compound and similar heteroaromatic ketones are important substrates. Various catalytic systems have been developed to achieve high enantioselectivity in the reduction of such ketones.
Ruthenium complexes containing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov For instance, Ru(II) complexes with ligands like (S)-TolBINAP and (S,S)-DPEN have demonstrated exceptional activity and enantioselectivity in the hydrogenation of acetophenone (B1666503), achieving turnover numbers as high as 2,400,000. nih.gov While specific data for this compound with this exact system is not detailed in the provided results, the high performance with analogous aromatic ketones suggests its potential as a suitable substrate. Similarly, iridium catalysts, such as those derived from MsDPEN–Cp*, are efficient for the asymmetric hydrogenation of aromatic heterocyclic ketones under mildly acidic conditions. nih.gov
Noyori-type hydrogen transfer reactions represent another powerful method for the asymmetric reduction of furyl ketones. researchgate.net This approach has been successfully applied to produce secondary furyl alcohols with high enantiomeric excess. researchgate.net These chiral furyl alcohols are versatile intermediates, which can be transformed into other valuable structures like α,β-unsaturated-δ-lactones through subsequent oxidation and reduction sequences. researchgate.net
Biocatalytic reductions using yeast strains have also been explored. researchgate.net Certain yeast strains can selectively hydrogenate substrates containing a furyl group, demonstrating the potential for enzymatic methods in the stereoselective reduction of this compound. researchgate.net
Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Aromatic Ketones | High turnover number (up to 2,400,000) and high turnover frequency. nih.gov |
| MsDPEN–Cp*Ir | Aromatic Heterocyclic Ketones | Efficient under slightly acidic conditions; provides nearly perfect enantioselectivity for substrates like 4-chromanone. nih.gov |
| Noyori Hydrogen Transfer | Furyl Ketones | Produces secondary furyl alcohols in high enantiomeric excess. researchgate.net |
Beyond hydrogenation, the structural motifs present in this compound are relevant to other stereoselective reactions. For example, copper-catalyzed intramolecular annulation of conjugated enynones, which can feature a (2-furyl)phenyl moiety, leads to the formation of substituted 1H-indenes. acs.org Mechanistic studies, including DFT calculations, indicate that these reactions proceed through a copper-(2-furyl)-carbene intermediate. acs.org While this compound itself is not the starting enynone, this research highlights the reactivity of the furyl group in sophisticated catalytic cyclizations.
Furthermore, organocatalysis offers a metal-free approach to stereoselective transformations. gla.ac.ukresearchgate.net Chiral amines and their derivatives are widely used to catalyze carbon-carbon bond-forming reactions. researchgate.net For instance, the enantioselective reduction of N-aryl imines derived from related heterocyclic ketones has been achieved with high enantioselectivity using organocatalysts, demonstrating the applicability of these methods to substrates containing furan (B31954) rings. d-nb.info
Asymmetric Hydrogenation and Reduction Methodologies
Design and Evaluation of this compound-Derived Ligands in Homogeneous Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govgoogle.com The rigid and well-defined structure of the furyl-phenyl-ethanone scaffold makes it an attractive building block for creating new ligands that can impart high selectivity in metal-catalyzed reactions.
The synthesis of chiral ligands often starts from readily available chiral molecules. The chiral alcohol, 1-[3-(2-furyl)phenyl]ethanol, obtained from the asymmetric reduction of this compound, is a prime candidate for conversion into chiral ligands. For example, chiral phosphinite ligands can be synthesized from chiral alcohols, such as (±)-1-(2-furyl)ethanol, by reaction with chlorophosphines. researchgate.net These phosphinites can then be used to create various transition metal complexes (Ru, Rh, Ir) that are active as catalysts in transfer hydrogenation reactions. researchgate.net
The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties by modifying the substituents on the phosphorus atom or the aromatic rings. Chiral pincer ligands, known for their rigid coordination framework, have also been developed using heteroaromatic backbones and have shown high efficiency in reactions like the asymmetric hydrogenation of ketones. mdpi.com The furyl-phenyl structure could serve as a scaffold for new NNP or PCP-type pincer ligands.
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. harvard.edusioc-journal.cn While direct mechanistic studies involving this compound were not found, research on related systems provides valuable insights. For example, in copper-catalyzed reactions forming furyl-substituted indenes, detailed mechanistic investigations have identified key intermediates like copper-carbene species. acs.org Such studies often combine experimental techniques with computational methods like DFT to map out the reaction pathway and understand the origin of selectivity. acs.org
Similarly, mechanistic studies of first-row transition metal catalysts, which are gaining prominence due to their low cost and unique reactivity, are essential for designing future catalytic systems. harvard.edu The electronic features of the metal center and the ligand framework are intricately linked to the catalytic activity and selectivity. harvard.edubohrium.com Ligands derived from the furyl-phenyl-ethanone scaffold could be employed to probe these relationships in various metal-catalyzed processes.
Development of Chiral Ligands Incorporating Furyl-Phenyl-Ethanone Motifs
Exploration of Organocatalytic and Biomimetic Approaches Utilizing the Compound's Structural Features
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry, offering an alternative to metal-based catalysts. gla.ac.uk The principles of organocatalysis often mimic enzymatic processes, relying on interactions like hydrogen bonding and the formation of transient covalent intermediates (e.g., enamines or iminium ions) to activate substrates. acs.org
The ketone functionality of this compound makes it a potential substrate for a variety of organocatalytic reactions. For example, proline and its derivatives are well-known catalysts for asymmetric aldol (B89426) and Mannich reactions. acs.orgunibo.it While direct examples with this compound are not present in the search results, the successful application of organocatalysts to a wide range of ketones suggests its suitability. researchgate.net
Furthermore, the design of biomimetic catalysts that replicate the function of enzymes is a growing area of research. nih.gov The structural features of this compound could be incorporated into larger molecular scaffolds designed to mimic the active sites of enzymes. Such biomimetic systems could potentially catalyze reactions with high selectivity and under mild, environmentally friendly conditions. For instance, computational design has been used to create artificial enzymes for stereoselective Diels-Alder reactions, a testament to the power of biomimetic approaches. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-[3-(2-Furyl)phenyl]ethanol |
| Acetophenone |
| (S)-TolBINAP |
| (S,S)-DPEN |
| MsDPEN–Cp* |
| 4-Chromanone |
Conclusion and Future Research Trajectories for 1 3 2 Furyl Phenyl Ethanone
Synthesis of Novel Structural Analogs with Enhanced Chemical Properties
The core structure of 1-[3-(2-Furyl)phenyl]ethanone is ripe for chemical modification to generate novel analogs with tailored and potentially enhanced properties. Future synthetic efforts can be strategically directed towards creating libraries of derivatives for screening in various applications.
A primary strategy involves leveraging the reactivity of the ketone functional group. Condensation reactions, such as the Claisen-Schmidt condensation, can be employed to react this compound with a diverse range of aromatic and heterocyclic aldehydes. This approach has been successfully used to synthesize furan-containing chalcones, which are known to possess significant biological activities. mdpi.comchempap.org By systematically varying the aldehyde component, a wide array of α,β-unsaturated ketone analogs can be produced.
Another fruitful avenue is the functionalization of the carbon alpha to the carbonyl group. Bromination of the acetyl group, a common reaction for aryl ketones, yields α-bromo ketone intermediates. brieflands.com These intermediates are highly valuable precursors for the synthesis of a multitude of heterocyclic compounds, such as thiazoles and quinoxalines, further diversifying the molecular complexity and potential applications of the scaffold.
Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for modifying the aromatic rings. numberanalytics.com Starting with halogenated versions of this compound, various aryl, heteroaryl, or alkyl groups can be introduced at specific positions on either the phenyl or furan (B31954) ring, allowing for fine-tuning of the electronic and steric properties of the molecule. The synthesis of a series of 1-(methyl-2,3-dihydrobenzo[b]furan-5-yl)-3-phenyl-2-propen-1-one derivatives through condensation with different aldehydes demonstrates the feasibility of creating such analog libraries. lmaleidykla.lt
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Research
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Instead of relying solely on trial-and-error synthesis, predictive models can guide research efforts, saving significant time and resources. nih.gov
Future research should focus on developing robust ML models to predict the properties of virtual analogs before they are synthesized. This involves:
Data Curation: Compiling datasets from existing literature and new experiments on this compound and its analogs.
Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the dataset. nih.gov
Model Training and Validation: Employing various ML algorithms—such as random forests, gradient boosting, and artificial neural networks—to build predictive models. nih.govmdpi.com These models can be trained to predict outcomes like biological activity (e.g., enzyme inhibition), material properties (e.g., band gap), or reaction kinetics. Studies have already shown the effectiveness of ML in predicting furan concentrations and the biological activity of other complex organic molecules. nih.govmdpi.comresearchgate.net
A key application would be in virtual screening. An ML model trained on the biological activity of known furan-containing compounds could rapidly screen a large virtual library of novel this compound analogs to identify the most promising candidates for synthesis. This approach, which links chemical structure to function, has been shown to improve the predictive power of traditional methods. bohrium.com
Exploration of Advanced Electronic and Photochemical Properties for Material Science Innovation
The unique combination of an aryl ketone and a furan ring suggests that this compound and its derivatives possess interesting electronic and photochemical properties that are currently underexplored. Aryl ketones are a classic subject in photochemistry, known for their ability to absorb light and transition to reactive triplet excited states. msu.eduunipd.it The furan moiety, being a π-excessive aromatic system, significantly influences the electronic landscape of the molecule. acs.org
Future research should systematically investigate these properties for applications in material science:
Photoreactive Materials: The photochemical reactivity of the aryl ketone group could be harnessed to develop photo-crosslinkable polymers or photoresists for microlithography. The excited states of these ketones can participate in hydrogen atom transfer and cycloaddition reactions, enabling the formation of new covalent bonds upon irradiation. msu.edursc.org
Organic Electronics: Furan-based conjugated polymers are gaining attention for use in organic electronics. numberanalytics.com The conjugated system in this compound can be extended through polymerization or by synthesizing oligomers, creating materials for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The biodegradable nature of many furan-based materials is an added advantage. researchgate.net
Nonlinear Optical (NLO) Materials: Molecules with donor-acceptor structures can exhibit significant NLO properties. By functionalizing the phenyl or furan rings with electron-donating and electron-withdrawing groups, it may be possible to design novel NLO materials based on the this compound framework. Theoretical calculations can be employed to predict the first hyperpolarizabilities (a measure of NLO activity) of designed analogs to guide synthetic efforts. physchemres.org
Broader Implications for Fundamental Organic Synthesis and Theoretical Chemistry
Beyond specific applications, the study of this compound and its reactions provides valuable insights into fundamental aspects of chemistry.
In organic synthesis , this compound serves as a model system for studying the reactivity of bifunctional molecules. Investigating the selective transformation of either the ketone or the furan ring, and understanding the electronic interplay between them, contributes to the broader knowledge base of synthetic strategy. The development of novel photochemical transformations catalyzed by the excited state of this aryl ketone could lead to new, efficient methods for C-H functionalization or other complex bond formations. unipd.itrsc.org
In theoretical chemistry , this molecule is an excellent candidate for high-level computational studies. mdpi.com Future work could involve:
Reaction Mechanism Analysis: Using density functional theory (DFT) and other quantum chemical methods to elucidate the detailed mechanisms of its various reactions, including photochemical pathways. nih.gov
Structure-Property Relationship: Building theoretical models that correlate molecular structure with observable properties, such as NMR chemical shifts, electronic absorption spectra, and reaction rates. acs.orgphyschemres.org
Excited State Dynamics: Modeling the photophysical processes, including intersystem crossing from singlet to triplet states, which is characteristic of aryl ketones, to better predict and control photochemical outcomes. msu.edu
This synergistic relationship, where theoretical predictions guide experimental work and experimental results validate and refine theoretical models, is crucial for advancing both the specific chemistry of furan-ketone systems and the general fields of organic and theoretical chemistry.
Future Research Directions: A Summary Table
| Research Trajectory | Objective | Key Methodologies | Potential Outcomes |
| Analog Synthesis | Create libraries of novel derivatives with enhanced properties. | Claisen-Schmidt Condensation, α-Halogenation, Suzuki-Miyaura Coupling. | New compounds with improved biological activity or material properties; larger datasets for ML. |
| Machine Learning Integration | Predict properties of virtual compounds to guide synthesis. | Random Forest, Artificial Neural Networks, Molecular Descriptor Calculation. | Accelerated discovery of lead compounds; reduced cost and time for R&D. nih.govmdpi.com |
| Material Science Innovation | Develop new functional materials based on the scaffold's properties. | Photochemical reaction analysis, Polymerization, Spectroscopic characterization. | Novel photoresists, organic semiconductors, and nonlinear optical materials. numberanalytics.comunipd.it |
| Fundamental Chemistry | Deepen the understanding of reactivity and molecular properties. | Quantum Chemical Calculations (DFT), Mechanistic studies, Spectroscopic analysis. | Refined reaction models; improved predictive power for synthesis and material design. mdpi.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
